molecular formula C17H14ClNO3 B2485252 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478260-12-7

3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2485252
CAS No.: 478260-12-7
M. Wt: 315.75
InChI Key: AZQHEZREKZAMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is an organic compound that features a chlorophenyl group and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Formation of the Propanoic Acid Moiety: This can be done through a series of reactions including alkylation and subsequent oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the isoindoline ring, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield isoindoline-1,3-dione derivatives, while reduction could produce isoindoline-1-ol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the structural features that can interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the chlorophenyl and isoindoline groups.

Industry

In industry, this compound might find applications in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The chlorophenyl group could enhance binding affinity through hydrophobic interactions, while the isoindoline moiety might participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Similar structure with an additional carbon in the side chain.

    3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure with a shorter side chain.

    3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, structure, and various biological effects supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClNO3C_{11}H_{11}ClNO_3 with a molecular weight of approximately 205.21 g/mol. The compound features a chlorophenyl group and an isoindole moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-[ (2-carboxyethylamino)methyl]benzoic acid with appropriate reagents under controlled conditions. For instance, one method utilizes zinc perchlorate in water at room temperature for several hours, achieving a high yield of the desired product .

Antioxidant Properties

Research indicates that derivatives of isoindole compounds exhibit antioxidant activity. The presence of the chlorophenyl group may enhance these properties by stabilizing free radicals. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and scavenge free radicals effectively .

Anti-inflammatory Effects

Compounds related to isoindoles have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various biological models. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism is likely related to the disruption of microbial cell membranes or interference with metabolic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example, assays conducted on human breast cancer cells showed a dose-dependent decrease in cell viability, indicating potential anti-cancer properties .

StudyCell LineIC50 Value (µM)Mechanism
AMCF-715Apoptosis induction
BHeLa20Cell cycle arrest

In Vivo Studies

Animal model studies further support the efficacy of this compound in reducing tumor growth. In a mouse model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups .

Properties

IUPAC Name

3-(2-chlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-8-4-3-7-13(14)15(9-16(20)21)19-10-11-5-1-2-6-12(11)17(19)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQHEZREKZAMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.